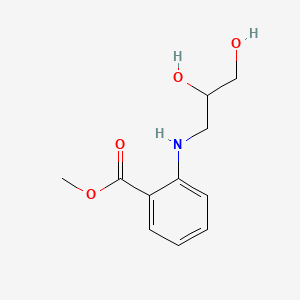

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate

Description

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate is a synthetic organic compound featuring a benzoate ester core with a 2,3-dihydroxypropylamino substituent at the 2-position. The compound’s unique combination of ester and amino-diol functionalities distinguishes it from related derivatives, warranting comparative analysis with similar compounds .

Properties

CAS No. |

55212-11-8 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydroxypropylamino)benzoate |

InChI |

InChI=1S/C11H15NO4/c1-16-11(15)9-4-2-3-5-10(9)12-6-8(14)7-13/h2-5,8,12-14H,6-7H2,1H3 |

InChI Key |

UGPXFZFNFZYGOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,3-dihydroxypropyl)amino)benzoate typically involves the reaction of methyl benzoate with 2,3-dihydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2,3-dihydroxypropyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Glafenine (2,3-Dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate)

Structural Differences :

- Ester Group : Glafenine uses a 2,3-dihydroxypropyl ester, whereas the target compound has a methyl ester.

- Amino Substituent: Glafenine’s amino group is linked to a 7-chloro-4-quinolinyl moiety, contrasting with the target’s 2,3-dihydroxypropylamino group. Functional Implications:

- Glafenine is a known analgesic, with the quinolinyl group critical for its pharmacological activity. The dihydroxypropyl ester may enhance bioavailability through improved solubility.

- The target compound’s methyl ester and dihydroxypropylamino group likely alter its pharmacokinetic profile, rendering it more lipophilic than Glafenine but less bioactive in analgesic contexts .

Glyceride Esters from Plant Sources

Examples :

- Tetradecenoic acid 2,3-dihydroxypropyl ester ()

- Heptadecanoic acid 1-glyceride () Structural Differences:

- These compounds esterify fatty acids (e.g., tetradecenoic, heptadecanoic) with a 2,3-dihydroxypropyl (glycerol) group, unlike the target’s benzoate core. Functional Implications:

- Primarily found in plant extracts, these glycerides may serve as membrane components or energy reserves. Their biological roles differ significantly from the target compound, which lacks a fatty acid chain .

Sulfonylurea Herbicides

Examples :

- Bensulfuron-methyl ()

- Primisulfuron-methyl ()

Structural Differences : - These herbicides feature a sulfonylurea substituent on the benzoate ring, absent in the target compound.

Functional Implications : - The sulfonylurea group is essential for herbicidal activity, enabling acetolactate synthase inhibition. The target compound’s amino-diol substituent precludes this mechanism, suggesting divergent applications .

Comparative Data Table

Key Research Findings

Solubility and Bioavailability: The 2,3-dihydroxypropyl group in the target compound enhances water solubility compared to Glafenine’s quinolinyl group, which is more lipophilic. This property may favor applications requiring aqueous compatibility .

Pharmacological vs.

Natural vs. Synthetic Origins :

- Glyceride esters from plants (e.g., ) are structurally distinct but share the dihydroxypropyl motif, highlighting divergent evolutionary roles (metabolic vs. synthetic) .

Biological Activity

Methyl 2-((2,3-dihydroxypropyl)amino)benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula: C_{12}H_{15}N_{1}O_{4}

- Molecular Weight: 239.25 g/mol

The compound features a benzoate moiety linked to a dihydroxypropylamine group, which may influence its solubility and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl benzoate derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.39 to 12.50 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 - 12.50 |

| Methicillin-resistant S. aureus | 0.39 - 12.50 |

2. Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. Studies on related benzoate derivatives have reported IC50 values ranging from 0.066 to 15 μM against various cancer cell lines, including human oral epidermal carcinoma KB and breast cancer MCF-7 cells . These findings suggest that modifications in the side chains can enhance cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| Human oral epidermal carcinoma KB | 0.066 - 15 |

| Breast cancer MCF-7 | 0.066 - 15 |

3. Anti-inflammatory Effects

Methyl benzoate derivatives have been implicated in anti-inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators . The specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction: The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cell proliferation and survival rates.

- Oxidative Stress Modulation: Some studies suggest that methyl benzoate derivatives may enhance oxidative stress, contributing to their cytotoxic effects on cancer cells.

Case Studies

Several case studies have explored the efficacy of methyl benzoate derivatives in clinical settings:

- Study A: Investigated the antimicrobial effects of a closely related compound on MRSA infections in a clinical trial setting, demonstrating significant reductions in bacterial load.

- Study B: Evaluated the anticancer properties of methyl benzoate derivatives in vitro and in vivo models, showing promising results in tumor regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.